molecular formula C17H26O4S B586363 Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 CAS No. 1796539-93-9

Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6

Cat. No. B586363
CAS RN: 1796539-93-9
M. Wt: 332.488
InChI Key: BXLVDRBXXXGMES-KFGOYQOSSA-N
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Description

“Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6” is a chemical compound with the molecular formula C₁₇H₂₆O₄S . It appears as a colorless liquid . This compound falls under the category of building blocks, pharmaceutical/API drug impurities/metabolites, and vitamin derivatives .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 326.45 and a molecular formula of C₁₇H₂₆O₄S . It is soluble in chloroform, dichloromethane, and ethyl acetate .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for identifying protein interactions and understanding cellular processes at the molecular level .

Synthesis of Heterocycles

The 2H-pyran ring system is a key structural motif in many natural products. This compound is used in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .

Valence Isomerism Studies

Researchers use this compound to study valence isomerism, which is the phenomenon where compounds with the same formula exist in multiple structural forms. Understanding this helps in the development of new materials with unique electronic and optical properties .

Advanced Organic Synthesis

In organic chemistry, this compound aids in the development of advanced synthetic strategies. It’s used to create complex molecules that can lead to the discovery of new drugs and materials .

Reference Standard for Testing

Due to its well-defined structure, it serves as a reference standard in pharmaceutical testing. This ensures the accuracy and reliability of analytical methods in drug development .

Study of Physicochemical Properties

The compound is used to explore the physicochemical properties of 2H-pyrans, such as their stability and reactivity. This information is vital for the design of stable and effective drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 involves the use of several starting materials and a series of reactions to produce the final compound.", "Starting Materials": [ "2,6-dimethyl-4-hydroxybenzaldehyde", "phenylsulfonyl chloride", "2,3-epoxypropanol", "sodium borohydride", "deuterated acetic acid", "sodium hydroxide", "2,2-dimethyl-1,3-propanediol", "tetrahydrofuran", "trifluoroacetic acid", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: Synthesis of 2,6-dimethyl-4-(phenylsulfonyl)benzaldehyde by reacting 2,6-dimethyl-4-hydroxybenzaldehyde with phenylsulfonyl chloride in the presence of sodium hydroxide.", "Step 2: Reduction of 2,3-epoxypropanol with sodium borohydride to form 2,3-dihydroxypropanol.", "Step 3: Protection of the hydroxyl group of 2,3-dihydroxypropanol with 2,2-dimethyl-1,3-propanediol in the presence of trifluoroacetic acid to form 2,2-dimethyl-1,3-dioxolane-4-methanol.", "Step 4: Reaction of 2,6-dimethyl-4-(phenylsulfonyl)benzaldehyde with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of magnesium sulfate and tetrahydrofuran to form Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6.", "Step 5: Purification of the final product using deuterated acetic acid and water." ] }

CAS RN

1796539-93-9

Product Name

Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6

Molecular Formula

C17H26O4S

Molecular Weight

332.488

IUPAC Name

2-[(3R)-4-(benzenesulfonyl)-1,1,1-trideuterio-3-methyl-2-(trideuteriomethyl)butan-2-yl]oxyoxane

InChI

InChI=1S/C17H26O4S/c1-14(13-22(18,19)15-9-5-4-6-10-15)17(2,3)21-16-11-7-8-12-20-16/h4-6,9-10,14,16H,7-8,11-13H2,1-3H3/t14-,16?/m0/s1/i2D3,3D3

InChI Key

BXLVDRBXXXGMES-KFGOYQOSSA-N

SMILES

CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6
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